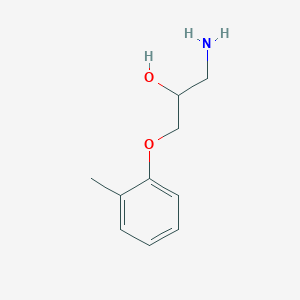
1-Amino-3-(2-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2-methylphenoxy)propan-2-ol, also known as 2-methyl-1-phenoxypropan-2-amine, is an organic compound with a wide range of applications in the fields of pharmacology, biochemistry, and medicine. It is used as a reagent in the synthesis of various compounds and is also used as a building block in the synthesis of pharmaceuticals. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
1-Amino-3-(2-methylphenoxy)propan-2-ol derivatives have been studied in the context of synthesizing tertiary amines, such as 1,3-di-amino-propan-2-ol derivatives. These compounds show potential as corrosion inhibitors for carbon steel. Their effectiveness is attributed to the formation of a protective layer on the metal surface, retarding anodic dissolution. The inhibitive performance depends on the concentration and structure of these compounds, and their adsorption on the steel surface follows the Langmuir isotherm model. This research opens avenues for developing new corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The compound has been studied for its role in the development of beta-adrenoceptor blocking agents. Specifically, derivatives of this compound were synthesized and analyzed for their binding affinities using rat ventricular muscle and lung membrane preparations. This research is significant for understanding the structural factors influencing cardioselectivity in beta-blockers, which are crucial in treating heart diseases (Rzeszotarski et al., 1983).
Antimicrobial Applications
Derivatives of this compound have been evaluated for their antimicrobial properties. For instance, aminomethoxy derivatives showed higher efficiency as antimicrobial agents compared to some currently used in medicine. This research suggests potential applications in developing new antiseptics and antimicrobial additives, particularly in medical and industrial settings (Jafarov et al., 2019).
Propiedades
IUPAC Name |
1-amino-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWXUJSUQQMEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

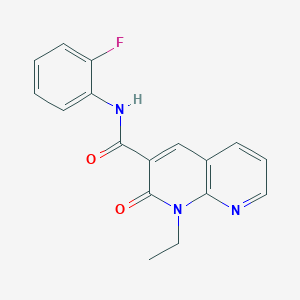
![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
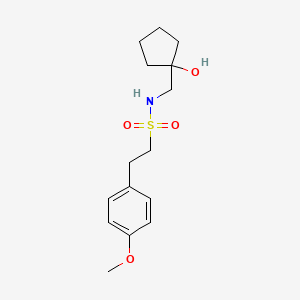
![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
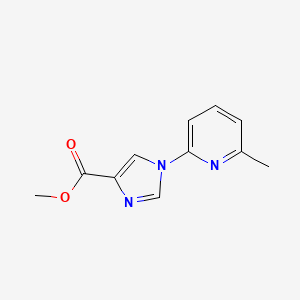
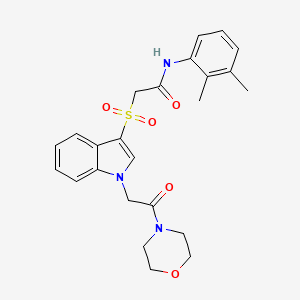

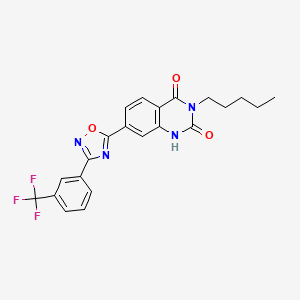
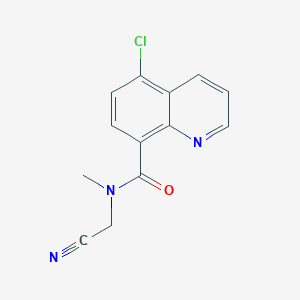
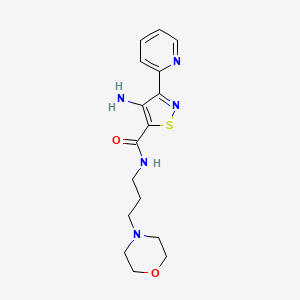
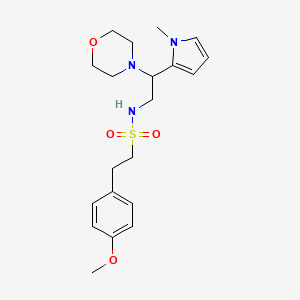
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)